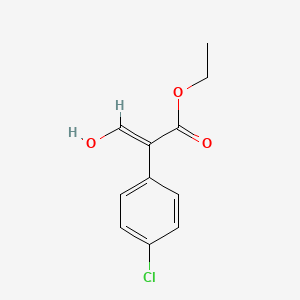
(S)-Methyl 4-(benzyloxycarbonylamino)-5-(tert-butyldimethylsilyloxy)pentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Methyl 4-(benzyloxycarbonylamino)-5-(tert-butyldimethylsilyloxy)pentanoate is a complex organic compound that features a variety of functional groups, including an ester, an amine, and a silyl ether
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 4-(benzyloxycarbonylamino)-5-(tert-butyldimethylsilyloxy)pentanoate typically involves multiple steps, starting from simpler precursors. One common route involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by the introduction of the tert-butyldimethylsilyl (TBDMS) group to protect the hydroxyl group. The esterification of the carboxylic acid group with methanol completes the synthesis.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(S)-Methyl 4-(benzyloxycarbonylamino)-5-(tert-butyldimethylsilyloxy)pentanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to a carboxylic acid under strong oxidative conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The silyl ether group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Tetrabutylammonium fluoride (TBAF) can be used to remove the TBDMS group.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the ester group yields a carboxylic acid, while reduction yields an alcohol.
Aplicaciones Científicas De Investigación
(S)-Methyl 4-(benzyloxycarbonylamino)-5-(tert-butyldimethylsilyloxy)pentanoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and fine chemicals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It may be involved in the synthesis of drug candidates or active pharmaceutical ingredients (APIs).
Industry: The compound’s derivatives can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-Methyl 4-(benzyloxycarbonylamino)-5-(tert-butyldimethylsilyloxy)pentanoate depends on its specific application. In general, the compound can act as a protecting group for amino acids and peptides, preventing unwanted reactions during synthesis. The benzyloxycarbonyl group protects the amino group, while the tert-butyldimethylsilyl group protects the hydroxyl group. These protecting groups can be selectively removed under specific conditions to reveal the functional groups for further reactions.
Comparación Con Compuestos Similares
Similar Compounds
(S)-Methyl 4-(benzyloxycarbonylamino)-5-hydroxypentanoate: Lacks the silyl ether group, making it less protected.
(S)-Methyl 4-(tert-butyldimethylsilyloxy)-5-aminopentanoate: Lacks the benzyloxycarbonyl group, making the amino group more reactive.
(S)-Methyl 4-(benzyloxycarbonylamino)-5-methoxypentanoate: Has a methoxy group instead of the silyl ether, offering different reactivity and protection.
Uniqueness
(S)-Methyl 4-(benzyloxycarbonylamino)-5-(tert-butyldimethylsilyloxy)pentanoate is unique due to the combination of protecting groups it contains. This makes it particularly useful in multi-step organic syntheses where selective protection and deprotection of functional groups are required.
Propiedades
Número CAS |
911050-87-8 |
|---|---|
Fórmula molecular |
C20H33NO5Si |
Peso molecular |
395.6 g/mol |
Nombre IUPAC |
methyl 5-[tert-butyl(dimethyl)silyl]oxy-4-(phenylmethoxycarbonylamino)pentanoate |
InChI |
InChI=1S/C20H33NO5Si/c1-20(2,3)27(5,6)26-15-17(12-13-18(22)24-4)21-19(23)25-14-16-10-8-7-9-11-16/h7-11,17H,12-15H2,1-6H3,(H,21,23) |
Clave InChI |
SPJDXZZZSPIWKA-UHFFFAOYSA-N |
SMILES |
CC(C)(C)[Si](C)(C)OCC(CCC(=O)OC)NC(=O)OCC1=CC=CC=C1 |
SMILES isomérico |
CC(C)(C)[Si](C)(C)OC[C@H](CCC(=O)OC)NC(=O)OCC1=CC=CC=C1 |
SMILES canónico |
CC(C)(C)[Si](C)(C)OCC(CCC(=O)OC)NC(=O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


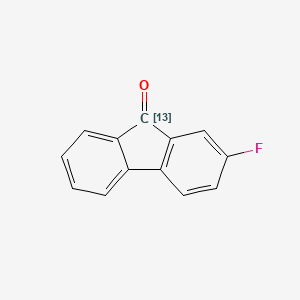
![13,14-Dihydro-benz[c]indolo[2,3-a]carbazole](/img/structure/B1494766.png)
![(2-amino-3-methylphenyl)-[4-[4-[[4-(3-chlorophenyl)sulfonylphenyl]methyl]piperidin-1-yl]piperidin-1-yl]methanone;hydrochloride](/img/structure/B1494771.png)


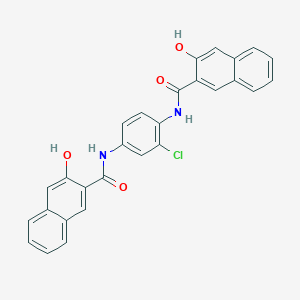
![(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexanal](/img/structure/B1494787.png)
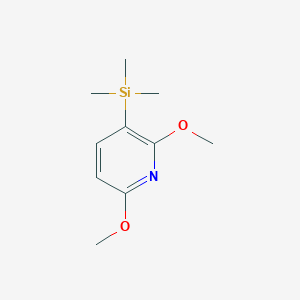

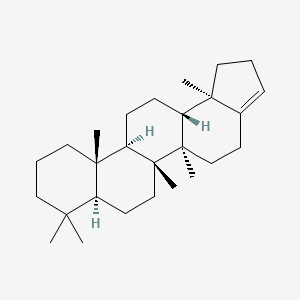

![N-[1-[[3-butan-2-yl-16-methyl-9-[(2-nitrocyclopropyl)methyl]-2,5,8,11,14,18-hexaoxo-6,12-bis(1-phenylethyl)-21-[(E)-prop-1-enyl]-17-oxa-1,4,7,10,13-pentazabicyclo[17.3.0]docosan-15-yl]amino]-3-(2-nitrocyclopropyl)-1-oxopropan-2-yl]-5-chloro-1-hydroxypyrrole-2-carboxamide](/img/structure/B1494816.png)

